Potent Inhibition of ERα-cERE DNA Binding (IC50)
TPBM demonstrates potent inhibition of the interaction between ERα and a consensus estrogen response element (cERE) DNA sequence, with an IC50 of approximately 3 µM [1]. This activity is not shared by theophylline, which is inactive in this assay, establishing TPBM's unique mechanism of action.
| Evidence Dimension | Inhibition of ERα binding to flcERE DNA |
|---|---|
| Target Compound Data | IC50 ~ 3 µM |
| Comparator Or Baseline | Theophylline (inactive) |
| Quantified Difference | TPBM is active; theophylline shows no inhibition. |
| Conditions | Fluorescence anisotropy microplate assay using fluorescein-labeled consensus ERE (flcERE) DNA and purified ERα protein [1]. |
Why This Matters
This quantifiable, on-target activity validates TPBM's utility as a tool compound for studying ERα-DNA interactions, a functional domain distinct from the ligand-binding pocket targeted by traditional SERMs.
- [1] Mao, C., et al. (2008). A New Small Molecule Inhibitor of Estrogen Receptor α Binding to Estrogen Response Elements Blocks Estrogen-dependent Growth of Cancer Cells. Journal of Biological Chemistry, 283(19), 12819-12830. View Source
